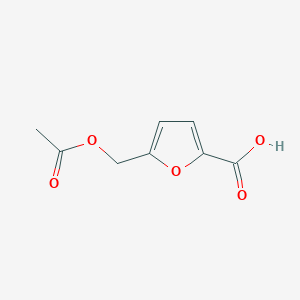

5-Acetoxymethyl-2-furancarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(acetyloxymethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-5(9)12-4-6-2-3-7(13-6)8(10)11/h2-3H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHIMKWMEKVUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438167 | |

| Record name | acetyl Sumiki's acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90345-66-7 | |

| Record name | acetyl Sumiki's acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-Acetoxymethyl-2-furancarboxylic acid" natural occurrence in fungi

An In-Depth Technical Guide to 5-Acetoxymethyl-2-furancarboxylic Acid: Fungal Origins, Biosynthesis, and Therapeutic Potential

Abstract

This compound, a notable furan derivative, stands at the intersection of natural product chemistry and pharmaceutical science. As the acetylated form of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), a known metabolite of fungal species such as Aspergillus, this compound belongs to a class of molecules celebrated for their diverse and potent biological activities.[1][2][3][4] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's origins in the fungal kingdom, its biosynthetic pathways, and its potential as a therapeutic agent. We will explore detailed protocols for its isolation and synthesis, analyze its known bioactivities, and present a forward-looking perspective on its application in drug discovery.

Part 1: Introduction to Furan-Containing Fungal Metabolites

The furan ring is a fundamental five-membered aromatic heterocycle that serves as the structural core for a multitude of natural products and synthetic compounds with significant pharmacological relevance.[2][5] Within the vast chemical diversity of the fungal kingdom, furan derivatives are a recurring motif, exhibiting a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5]

This compound (CAS No: 90345-66-7), also known by the synonyms 5-(Acetoxymethyl)-2-furoic Acid and Acetyl Sumiki’s Acid, is a key member of this family.[6][7][8] Its structure is intrinsically linked to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) , a compound first identified as a metabolite of the fungus Aspergillus and often referred to as Sumiki's acid.[3][4] The acetylation of HMFCA to form this compound alters its physicochemical properties, which can have profound implications for its biological activity and pharmacokinetic profile, making it a molecule of significant interest for therapeutic development.

Part 2: Natural Occurrence and Biosynthesis

Documented Fungal Sources

While this compound itself is not extensively documented as a directly isolated fungal metabolite, its metabolic precursor, HMFCA, is a known byproduct of fungi. It is recognized as a metabolite produced by Aspergillus and potentially other fungal species found in the gastrointestinal tract.[3][4] The broader family of furan derivatives is well-represented in fungi. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate was first discovered in Curvularia lunata, and a variety of other furanoids have been isolated from species like Irpex lacteus and the endophytic fungus Penicillium sp.[9][10][11] The name "Acetyl Sumiki's Acid" strongly suggests its origin as a derivative of a primary fungal metabolite, pointing to a natural, albeit perhaps transient, existence within fungal metabolic networks.

Biosynthetic Pathways

The biosynthesis of this compound in fungi is hypothesized to be a multi-step process originating from biomass-derived platform chemicals. The most studied pathway involves the oxidation of 5-hydroxymethylfurfural (HMF), a key intermediate in carbohydrate metabolism and degradation.

The proposed pathway proceeds as follows:

-

Oxidation of HMF: The aldehyde group of HMF is selectively oxidized to a carboxylic acid to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). This conversion is efficiently catalyzed by various microorganisms, including bacteria and fungi, which act as whole-cell biocatalysts.[12][13]

-

Acetylation of HMFCA: The hydroxyl group of HMFCA is subsequently acetylated to yield the final product, this compound. This step is likely catalyzed by a native fungal acetyltransferase enzyme.

The biocatalytic oxidation of HMF to HMFCA is a well-established process, with numerous microbial systems, including recombinant E. coli and fungi like Trichoderma reesei, demonstrating high conversion yields.[14][15]

Caption: Putative biosynthetic pathway in fungi.

Part 3: Isolation and Characterization Protocols

Researchers can obtain this compound for study through either direct isolation from fungal cultures or, more practically, via semi-synthesis from its readily available precursor, HMFCA.

Protocol 1: General Method for Fungal Metabolite Isolation

This protocol is an adapted, generalized procedure for the isolation of furan derivatives from a fungal culture, such as Aspergillus sp. or a related high-yield producer.

Step-by-Step Methodology:

-

Cultivation: Inoculate the selected fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate under optimal conditions (e.g., 28°C, 150 rpm) for 5-7 days to allow for metabolite production.[16]

-

Extraction: Separate the fungal biomass from the culture broth by filtration. Extract the filtrate three times with an equal volume of a solvent such as ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Initial Purification: Subject the crude extract to column chromatography using silica gel. Elute with a gradient of solvents (e.g., hexane to ethyl acetate) to separate fractions based on polarity.

-

Final Purification: Analyze the fractions by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the target compound.[11] Pool the relevant fractions and perform final purification using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) to obtain the pure compound.

Caption: General workflow for fungal metabolite isolation.

Protocol 2: Semi-synthesis from HMFCA

This protocol details the chemical acetylation of HMFCA, a reliable method for producing this compound.[17]

Step-by-Step Methodology:

-

Reaction Setup: Dissolve HMFCA (1 equivalent) in a suitable solvent like diethyl ether in a reaction vessel. Add triethylamine (approx. 2 equivalents) and stir until fully dissolved.

-

Acetylation: Cool the mixture in an ice bath. Slowly add acetic anhydride (approx. 1.2 equivalents) dropwise to the solution.

-

Reaction: Remove the ice bath and allow the reaction to proceed at room temperature for approximately 14 hours.

-

Workup: Acidify the reaction mixture with 3M HCl. Extract the aqueous solution with deionized water.

-

Isolation: Collect the organic phase, dry it over anhydrous magnesium sulfate, and concentrate it to yield the solid product.

-

Purification: Wash the resulting solid with n-hexane and dry to obtain the pure this compound. A yield of ~93% has been reported for this method.[17]

Structural Characterization

The identity and purity of the isolated or synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.[17]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and molecular formula.[17]

-

X-ray Crystallography: For unambiguous structural assignment and stereochemistry where applicable.[11]

Part 4: Biological Activity and Therapeutic Potential

The furan scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to modulate numerous biological pathways.[2][18]

Anticancer and Antimicrobial Activities

While direct studies on this compound are limited, research on its close analogs provides valuable insights. A study on derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate demonstrated notable cytotoxic and antibacterial activities.[9][19] These findings suggest that the core furan structure is crucial for its biological effects and that modifications, such as acetylation, can fine-tune this activity.

| Compound Derivative | Cell Line / Bacteria | Activity (IC₅₀ / MIC) | Reference |

| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa (Cervical Cancer) | IC₅₀: 62.37 µg/mL | [9] |

| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | Pathogenic Bacteria | MIC: 250 µg/mL | [9] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | MIC: 1.00 µg/mL | [9] |

Anti-fibrotic Activity via TGF-β/Smad Signaling

A compelling area of investigation is suggested by the activity of Penicilfuranone A, a novel furancarboxylic acid isolated from Penicillium. This compound demonstrated a significant anti-fibrotic effect in hepatic stellate cells by negatively regulating the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[11] This pathway is a critical regulator of fibrosis in various organs. The inhibition of this pathway prevents the phosphorylation and nuclear translocation of Smad proteins, which in turn blocks the transcription of pro-fibrotic genes. Given its structural similarity, this compound represents a promising candidate for investigation as an anti-fibrotic agent.

Caption: Inhibition of the pro-fibrotic TGF-β/Smad pathway.

Part 5: Future Directions and Conclusion

This compound is a promising molecule rooted in the rich chemistry of the fungal kingdom. While its direct natural isolation requires further confirmation, its close relationship to the known fungal metabolite HMFCA provides a strong rationale for its investigation. The established biological activities of related furan derivatives, particularly in oncology and fibrosis, highlight clear avenues for future research.

Key Research Gaps and Opportunities:

-

Confirmation of Natural Occurrence: Comprehensive metabolomic studies of Aspergillus and other relevant fungal species are needed to confirm the direct production of this compound.

-

Enzyme Elucidation: Identification and characterization of the specific fungal acetyltransferase responsible for converting HMFCA would be a significant advancement.

-

Comprehensive Bioactivity Screening: The compound should be systematically screened against a broad range of cancer cell lines, microbial pathogens, and in models of fibrosis to fully characterize its therapeutic potential.

-

Medicinal Chemistry Campaigns: The furan scaffold is highly amenable to chemical modification. Derivatization of this compound could lead to analogs with enhanced potency, selectivity, and improved pharmacokinetic properties.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. 5-Hydroxymethyl-2-furancarboxylic acid | TargetMol [targetmol.com]

- 4. 5-Hydroxymethyl-furoic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. researchgate.net [researchgate.net]

- 6. chemwhat.com [chemwhat.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 90345-66-7 [amp.chemicalbook.com]

- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Furan Derivatives and Polyketides from the Fungus Irpex lacteus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LC-MS-Guided Isolation of Penicilfuranone A: A New Antifibrotic Furancarboxylic Acid from the Plant Endophytic Fungus Penicillium sp. sh18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. jbiochemtech.com [jbiochemtech.com]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. Biological activity of furan derivatives (review) | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

A Spectroscopic Guide to 5-Acetoxymethyl-2-furancarboxylic Acid: Elucidating Molecular Structure for Advanced Research

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-Acetoxymethyl-2-furancarboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus extends beyond mere data presentation to encompass the underlying principles and experimental considerations that ensure data integrity and accurate structural elucidation.

The furan ring is a fundamental motif in a vast array of biologically active compounds and functional materials.[1] Understanding the precise molecular architecture of its derivatives is paramount for predicting their chemical behavior and biological activity. Spectroscopic techniques are the cornerstone of this endeavor, providing a detailed roadmap of the atomic and functional group landscape within a molecule.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₈H₈O₅, Molecular Weight: 184.15 g/mol ) is a derivative of 2,5-disubstituted furan.[2][3] Its structure features a carboxylic acid group at the C2 position and an acetoxymethyl group at the C5 position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which we will dissect in the subsequent sections.

The following diagram illustrates the workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. The choice of solvent is critical as it can influence chemical shifts.

-

Concentration: Prepare a solution of approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for calibrating the chemical shift axis to 0 ppm.

Data Acquisition:

-

The prepared sample in an NMR tube is placed into the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift.

-

The sample is "shimmed" to optimize the homogeneity of the magnetic field, resulting in sharp, well-defined peaks.

-

Acquire the Free Induction Decay (FID) signal for both ¹H and ¹³C nuclei.

Data Processing:

-

Apply a Fourier Transform (FT) to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift (δ) axis using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.23 | d | 1H | H-3 (furan ring) |

| 6.51 | d | 1H | H-4 (furan ring) |

| 5.07 | s | 2H | -CH₂- (acetoxy) |

| 2.07 | s | 3H | -CH₃ (acetyl) |

Data sourced from US Patent 9,321,744 B1.

Interpretation:

-

The two doublets at 7.23 and 6.51 ppm are characteristic of the protons on the furan ring, with a typical coupling constant (J) of around 3.5 Hz for adjacent protons on a furan ring. The downfield shift of the proton at the C3 position is due to the deshielding effect of the adjacent electron-withdrawing carboxylic acid group.

-

The singlet at 5.07 ppm, integrating to two protons, is assigned to the methylene protons of the acetoxymethyl group.

-

The singlet at 2.07 ppm, integrating to three protons, corresponds to the methyl protons of the acetyl group.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 170.6 | C=O (ester) |

| 162.5 | C=O (carboxylic acid) |

| 154.4 | C-5 (furan ring) |

| 144.0 | C-2 (furan ring) |

| 120.5 | C-3 (furan ring) |

| 112.5 | C-4 (furan ring) |

| 57.8 | -CH₂- (acetoxy) |

| 20.7 | -CH₃ (acetyl) |

Data sourced from US Patent 9,321,744 B1.

Interpretation:

-

The two downfield signals at 170.6 and 162.5 ppm are characteristic of the carbonyl carbons of the ester and carboxylic acid functionalities, respectively.

-

The signals at 154.4, 144.0, 120.5, and 112.5 ppm are assigned to the four carbon atoms of the furan ring. The carbons attached to the substituents (C2 and C5) are typically more deshielded.

-

The signal at 57.8 ppm corresponds to the methylene carbon of the acetoxymethyl group.

-

The upfield signal at 20.7 ppm is assigned to the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations

Predicted IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3300-2500 | Broad, S | O-H stretch (carboxylic acid, hydrogen-bonded) |

| ~1735 | S | C=O stretch (ester) |

| ~1680 | S | C=O stretch (carboxylic acid, conjugated and dimerized) |

| ~1580, ~1470 | M | C=C stretch (furan ring) |

| ~1230 | S | C-O stretch (ester and carboxylic acid) |

| ~1020 | M | C-O-C stretch (furan ring) |

Interpretation:

-

O-H Stretch: A very broad and strong absorption in the region of 3300-2500 cm⁻¹ is expected for the hydroxyl group of the carboxylic acid, which is typically involved in hydrogen bonding.

-

C=O Stretches: The presence of two carbonyl groups will give rise to two distinct, strong absorption bands. The ester carbonyl stretch is expected around 1735 cm⁻¹. The carboxylic acid carbonyl stretch is anticipated at a lower wavenumber, around 1680 cm⁻¹, due to conjugation with the furan ring and intermolecular hydrogen bonding (dimerization).

-

Furan Ring Vibrations: The characteristic C=C stretching vibrations of the furan ring are expected in the 1600-1450 cm⁻¹ region.[5]

-

C-O Stretches: Strong absorptions corresponding to the C-O stretching vibrations of the ester and carboxylic acid groups will be present in the 1300-1100 cm⁻¹ region.

Experimental Protocol: FTIR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

Sample Preparation:

-

KBr Pellet: For solid samples, a small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and common technique that requires minimal sample preparation.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample is placed in the beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can offer valuable structural clues.

Mass Spectrometry Data and Interpretation

A high-resolution mass spectrometry (HRMS) analysis using electron ionization (EI) was performed.

| m/z (experimental) | m/z (calculated) | Assignment |

| 184.11 | 184.15 | [M]⁺ (Molecular ion) |

Data sourced from US Patent 9,321,744 B1.

Interpretation:

-

The presence of a molecular ion peak at an m/z of 184.11 is in excellent agreement with the calculated molecular weight of this compound (C₈H₈O₅), confirming its elemental composition.

Predicted Fragmentation Pattern: Under electron ionization, the molecular ion can undergo fragmentation, providing further structural information. Key expected fragmentation pathways include:

-

Loss of the acetoxy group (•OCOCH₃): This would result in a fragment ion at m/z 125.

-

Loss of the acetyl group (•COCH₃): This would lead to a fragment at m/z 141.

-

Decarboxylation (loss of CO₂): This would produce a fragment at m/z 140.

The following diagram illustrates the predicted fragmentation pathway.

Sources

- 1. This compound | CAS#:90345-66-7 | Chemsrc [chemsrc.com]

- 2. This compound | 90345-66-7 [amp.chemicalbook.com]

- 3. 5-(Hydroxymethyl)furan-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan [mdpi.com]

Introduction: Situating 5-Acetoxymethyl-2-furancarboxylic Acid in Modern Chemistry

An In-depth Technical Guide to 5-Acetoxymethyl-2-furancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, a derivative of the versatile furan family, stands at the intersection of biorenewable chemistry and pharmaceutical synthesis. As a functionalized building block, its unique structure—featuring a carboxylic acid, an ester, and a furan ring—offers a rich platform for chemical modification. This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and synthetic pathways. The insights presented herein are tailored for professionals in research and development who require a deep, practical understanding of this compound for applications ranging from polymer science to the design of novel therapeutic agents.

Core Molecular Identity and Structure

A precise understanding of the molecule's fundamental attributes is the foundation for all experimental work.

-

Systematic Name : 5-(Acetoxymethyl)furan-2-carboxylic acid

-

Common Synonyms : 5-(Acetoxymethyl)-2-furoic Acid, Acetyl Sumiki's Acid, 5-(Hydroxymethyl)-2-furoic Acid Acetate[1][2]

The molecule's architecture, consisting of a central furan ring substituted at the C2 and C5 positions, is visualized below. This arrangement dictates its reactivity, polarity, and potential for intermolecular interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate solvents, purification methods, and storage conditions. The data for this compound are summarized below.

| Property | Value | Source |

| Appearance | Powder or crystals | |

| Melting Point | 107-109°C | [2] |

| Storage Temperature | -20°C, under inert atmosphere | [2] |

| Special Characteristics | Hygroscopic | [2] |

Synthesis and Chemical Reactivity

Primary Synthetic Pathway

The most direct and commonly cited method for preparing this compound is through the esterification of its precursor, 5-Hydroxymethyl-2-furancarboxylic acid (HMFA), also known as Sumiki's Acid.[3] This reaction involves the acetylation of the primary alcohol group.

The workflow is conceptually straightforward: HMFA is reacted with acetic anhydride, which serves as both the acetylating agent and a dehydrating agent to drive the reaction forward.[3] This selective acetylation of the alcohol in the presence of a carboxylic acid is a standard transformation in organic synthesis.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three primary functional groups:

-

Carboxylic Acid : This group can undergo typical reactions such as esterification, amide bond formation, and reduction. Its acidity is a key factor in its solubility in basic aqueous solutions.

-

Ester : The acetoxymethyl group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would revert the molecule to 5-Hydroxymethyl-2-furancarboxylic acid and acetic acid. This is a critical consideration for formulation and long-term storage.

-

Furan Ring : The furan ring is an electron-rich aromatic system. While relatively stable, it can participate in electrophilic substitution reactions and can be susceptible to oxidation or degradation under harsh conditions, a common trait for furan derivatives.[4]

The compound is noted to be hygroscopic and requires storage at -20°C under an inert atmosphere to ensure its stability and prevent degradation.[2]

Analytical Characterization Protocols

Rigorous analytical methods are essential to confirm the identity, purity, and structure of this compound. While specific spectral data for this exact compound is not publicly aggregated, its structure allows for predictable spectroscopic signatures based on well-established principles.

Spectroscopic Signatures

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The proton NMR spectrum is expected to show distinct signals:

-

A sharp singlet around 2.0-2.2 ppm for the three protons of the acetyl methyl group (CH₃).

-

A singlet around 5.0-5.2 ppm for the two methylene protons (CH₂) adjacent to the ester oxygen.

-

Two doublets in the aromatic region (typically 6.5-7.5 ppm) corresponding to the two protons on the furan ring.

-

A very broad singlet far downfield (10-13 ppm) for the acidic proton of the carboxylic acid group, which may exchange with solvent.[5]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The carbon spectrum would provide confirmation of the carbon framework:

-

A signal around 170-185 ppm for the carbonyl carbon of the carboxylic acid.[5]

-

A signal around 165-175 ppm for the carbonyl carbon of the ester.[5]

-

Signals corresponding to the four carbons of the furan ring.

-

A signal for the methylene carbon (CH₂).

-

A signal for the methyl carbon of the acetyl group.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is invaluable for identifying functional groups:

-

A very broad absorption from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

A strong, sharp absorption around 1750-1735 cm⁻¹ for the C=O stretch of the ester carbonyl.

-

Another strong absorption around 1725-1700 cm⁻¹ for the C=O stretch of the carboxylic acid carbonyl.

-

C-O stretching bands for both the ester and carboxylic acid functionalities.

-

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from standard methods for analyzing related furan derivatives, such as HMF and its oxidation products.[6][7] It serves as a robust self-validating system for determining the purity of a sample.

Objective : To determine the purity of a this compound sample and to detect the presence of common impurities like its precursor, 5-Hydroxymethyl-2-furancarboxylic acid.

Instrumentation and Reagents :

-

HPLC system with a UV detector.

-

Reverse-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase A: 20 mM Potassium Phosphate buffer (KH₂PO₄), pH adjusted to ~3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Sample Diluent: 50:50 mixture of Mobile Phase A and B.

-

Reference standards for this compound and 5-Hydroxymethyl-2-furancarboxylic acid.

Step-by-Step Methodology :

-

Standard Preparation : Accurately weigh and dissolve reference standards in the sample diluent to prepare stock solutions (e.g., 1 mg/mL). Perform serial dilutions to create a calibration curve (e.g., 100, 50, 25, 10, 1 µg/mL).

-

Sample Preparation : Accurately weigh and dissolve the test sample in the sample diluent to a concentration within the calibration range (e.g., 50 µg/mL).

-

Chromatographic Conditions :

-

Column Temperature : 25°C.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 254 nm (based on the UV/Vis maximum of the related compound 5-Hydroxymethyl-2-furancarboxylic acid).[8]

-

Injection Volume : 10 µL.

-

Gradient Elution :

-

0-2 min: 10% B

-

2-10 min: Gradient from 10% to 50% B

-

10-12 min: Gradient from 50% to 10% B

-

12-15 min: Hold at 10% B (re-equilibration)

-

-

-

Analysis and Causality :

-

Inject the standards to establish the calibration curve and determine the retention times for the main compound and its potential precursor impurity. The reverse-phase method separates compounds based on polarity; the less polar this compound (due to the ester) will have a longer retention time than the more polar 5-Hydroxymethyl-2-furancarboxylic acid.

-

Inject the test sample.

-

Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The concentration can be quantified using the calibration curve. This self-validating system ensures that the purity assessment is based on a direct comparison to a known standard under identical conditions.

-

Relevance in Drug Development and Biorenewable Chemistry

This compound is not just a laboratory chemical; it is a derivative of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of carbohydrates.[9] The conversion of biomass-derived HMF into valuable compounds like 2,5-furandicarboxylic acid (FDCA) is a major focus of green chemistry.[4][10] FDCA is considered a promising bio-based replacement for terephthalic acid, a monomer used in the production of PET plastics.

Within this context, this compound and its precursor, HMFA, are crucial intermediates in the oxidation pathways of HMF to FDCA.[11] Understanding their properties is vital for optimizing catalytic processes and maximizing the yield of the final product. For drug development professionals, furan-containing molecules are of interest as scaffolds for new therapeutic agents, and compounds like FDCA are being explored to improve the solubility and stability of active pharmaceutical ingredients (APIs).[10]

References

-

This compound CAS#: 90345-66-7 . ChemWhat. Available at: [Link]

-

This compound | CAS#:90345-66-7 . Chemsrc. Available at: [Link]

-

Synthesis of 5-acetoxymethyl- and 5-hydroxymethyl-2-vinyl-furan . PubMed. Available at: [Link]

-

Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan . ResearchGate. Available at: [Link]

-

Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan . PMC - NIH. Available at: [Link]

-

5-Acetoxymethyl-2-furaldehyde | C8H8O4 | CID 66349 . PubChem. Available at: [Link]

-

5-Acetoxymethyl-2-furaldehyde . NIST WebBook. Available at: [Link]

-

Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature . RSC Publishing. Available at: [Link]

-

5-methyl-2-furan carboxylic acid, 1917-15-3 . The Good Scents Company. Available at: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives | Organic Chemistry Class Notes . Fiveable. Available at: [Link]

-

Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst . MDPI. Available at: [Link]

-

Biomass into Chemicals: Aerobic Oxidation of 5-Hydroxymethyl-2-furfural into 2,5-Furandicarboxylic Acid with Gold Nanoparticle Catalysts | Request PDF . ResearchGate. Available at: [Link]

-

2-Furancarboxylic acid | C5H4O3 | CID 6919 . PubChem. Available at: [Link]

-

Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan . MDPI. Available at: [Link]

-

¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA)‐based plasticizers . ResearchGate. Available at: [Link]

-

11-Chlorodibenzo(b,f)(1,4)thiazepine | C13H8ClNS | CID 10586481 . PubChem. Available at: [Link]

-

2-Furancarboxylic acid, 5-(hydroxymethyl)-, methyl ester (CAS 36802-01-4) . Cheméo. Available at: [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . MDPI. Available at: [Link]

-

11-Chlorodibenzo[b,f][3][12]thiazepine . CAS Common Chemistry. Available at: [Link]

-

hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature . Royal Society of Chemistry. Available at: [Link]

-

CAS No : 13745-86-3 | Product Name : 11-Chloro-dibenzo[b,f][3][12]thiazepine . Pharmaffiliates. Available at: [Link]

-

This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd . Chemsrc.com. Available at: [Link]

-

Preparation of 5-(Acyloxymethyl)furfurals from Carbohydrates Using Zinc Chloride/Acetic Acid Catalyst System and Their Synthetic Value Addition . ACS Omega. Available at: [Link]

-

Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst . MDPI. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sarchemlabs.com [sarchemlabs.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound | CAS#:90345-66-7 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to 5-Acetoxymethyl-2-furancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetoxymethyl-2-furancarboxylic acid (CAS 90345-66-7), a derivative of the versatile bio-based platform chemical 5-hydroxymethylfurfural (HMF), stands as a compound of significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. In the absence of extensive direct biological data for the title compound, this guide explores the well-documented biological activities and therapeutic potential of its immediate precursor, 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), offering a scientifically grounded perspective on the potential applications of its acetoxy derivative as a prodrug or analog in drug discovery and development.

Introduction: The Furan Scaffold in Modern Chemistry

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] As the scientific community increasingly turns towards sustainable and bio-based chemical feedstocks, furan derivatives sourced from renewable biomass are garnering substantial attention. This compound emerges from this landscape as a molecule with latent potential, bridging the gap between biorenewable starting materials and high-value chemical entities. Its structural relationship to HMFCA, a known metabolite of HMF with reported biological activities, positions it as a compelling candidate for further investigation.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and suitability for various experimental conditions.

| Property | Value | Source |

| CAS Number | 90345-66-7 | [3] |

| Molecular Formula | C₈H₈O₅ | [3] |

| Molecular Weight | 184.15 g/mol | [3] |

| Alternate Names | 5-(Acetoxymethyl)-2-furoic Acid; Acetyl Sumiki's Acid; 5-(Hydroxymethyl)-2-furoic Acid Acetate | [3] |

| Appearance | White to off-white solid | Commercially available data |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) | General chemical knowledge |

Synthesis and Purification

The synthesis of this compound is primarily achieved through the esterification of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). This straightforward approach allows for the efficient production of the target compound from its readily available precursor.

Synthetic Pathway: From HMFCA to this compound

The most common synthetic route involves the reaction of HMFCA with acetic anhydride, a widely used acetylating agent. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the acetic acid byproduct.

Caption: Synthetic scheme for the acetylation of HMFCA.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on standard organic chemistry principles for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory settings and available reagents.

Materials:

-

5-hydroxymethyl-2-furancarboxylic acid (HMFCA)

-

Acetic anhydride

-

Pyridine (or other suitable base)

-

Dichloromethane (or other suitable solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-hydroxymethyl-2-furancarboxylic acid in a suitable volume of anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add pyridine followed by the dropwise addition of acetic anhydride at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are informative.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons (typically in the aromatic region), the methylene protons of the acetoxymethyl group, and the methyl protons of the acetate group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the ester, the carbons of the furan ring, the methylene carbon, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of neutral molecules such as acetic acid or the carboxyl group.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method is generally suitable for this class of compounds.

A Typical HPLC Method Development Workflow:

Caption: Workflow for developing and validating an HPLC method.

A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness according to the International Council for Harmonisation (ICH) guidelines.[5][6]

Biological Activity and Therapeutic Potential: Insights from HMFCA

While direct biological studies on this compound are limited in the public domain, the well-characterized biological profile of its precursor, HMFCA, provides a strong rationale for its investigation in drug discovery programs. HMFCA is the primary metabolite of HMF, a compound found in various food items and also produced during the thermal processing of carbohydrates.[2]

Potential as a Prodrug

The acetylation of the hydroxymethyl group in HMFCA to form this compound can be viewed as a prodrug strategy. The ester linkage may be cleaved in vivo by esterase enzymes to release the active parent compound, HMFCA. This approach could potentially improve the pharmacokinetic properties of HMFCA, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Known Biological Activities of HMFCA

HMFCA has been investigated for a range of biological activities, making it and its derivatives attractive candidates for further research.

-

Anti-inflammatory and Immunomodulatory Effects: HMFCA has been reported to possess anti-inflammatory properties. Its potential to modulate the immune response suggests applications in inflammatory and autoimmune diseases.

-

Anticancer Potential: Some studies have suggested that HMFCA may exhibit antitumor activity.[7] This warrants further investigation into its mechanism of action against various cancer cell lines.

-

Other Reported Activities: HMFCA has also been explored for its role as a nematicide and has been identified as a metabolite in various biological systems.[8]

Future Perspectives and Applications

This compound represents a promising, yet underexplored, molecule with potential applications in both medicinal chemistry and as a building block for novel materials.

-

Drug Discovery: As a potential prodrug of HMFCA, it merits investigation in preclinical models of inflammatory diseases and cancer. Structure-activity relationship (SAR) studies of a series of ester derivatives of HMFCA could lead to the discovery of new therapeutic agents with improved efficacy and pharmacokinetic profiles.

-

Biomaterials: Furan-based monomers are increasingly used in the synthesis of bio-derived polymers. The carboxylic acid and ester functionalities of this compound make it a candidate for the development of novel polyesters and polyamides with unique properties.

Conclusion

This compound is a readily accessible derivative of the bio-based platform chemical HMFCA. While its own biological profile is yet to be fully elucidated, its structural relationship to HMFCA suggests a promising avenue for research, particularly in the context of prodrug design. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and analytical characterization, laying a foundation for future investigations into its potential applications in drug discovery and materials science. The scientific community is encouraged to explore the untapped potential of this intriguing furan derivative.

References

-

ChemicalBook. (n.d.). This compound synthesis. Retrieved from a relevant chemical supplier database.[9]

-

Chemsrc. (2025, August 20). 5-Hydroxymethyl-2-furancarboxylic acid. Retrieved from a relevant chemical supplier database.[2]

-

Electronic Supplementary Information (ESI) for relevant publications on furan derivatives.[10]

-

Google Patents. (n.d.). EP3257845A1 - Preparation of 2,5-furandicarboxylic acid by oxidation of 5-(acetoxymethyl)furfural...[11]

-

Mehner, A., Montero, A. L., Martinez, R., & Spange, S. (2007). Synthesis of 5-acetoxymethyl- and 5-hydroxymethyl-2-vinyl-furan. Molecules, 12(3), 634–640.[12]

-

Interpretation of mass spectra. (n.d.). Retrieved from a relevant educational resource on mass spectrometry.[13]

-

Mehner, A., Montero, A. L., Martinez, R., & Spange, S. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 12(3), 634-40.[14]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549.[15]

-

NIST. (n.d.). 5-Acetoxymethyl-2-furaldehyde. In NIST Chemistry WebBook. Retrieved from a relevant spectral database.[16]

-

BLD Pharm. (n.d.). 90345-66-7|5-(Acetoxymethyl)furan-2-carboxylic acid. Retrieved from a relevant chemical supplier database.[17]

-

Wang, J., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Molecules, 24(12), 2253.[7]

-

PubChem. (n.d.). 5-Hydroxymethyl-2-furoic acid. Retrieved from [Link].[8]

-

ChemWhat. (n.d.). This compound CAS#: 90345-66-7. Retrieved from a relevant chemical supplier database.[8]

-

Mehner, A., Montero, A. L., Martinez, R., & Spange, S. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 12(3), 634-40.[18]

-

PubChem. (n.d.). Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2.[19]

-

Benchchem. (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-methylfuran-2-carboxylate and Its Analogs.[20]

-

Shi, J., et al. (2019). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Journal of Molecular Catalysis A: Chemical, 469, 68-74.[21]

-

Bonomi, P., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515.[22]

-

Paoli, M., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone... Molecules, 27(17), 5488.[23]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.[4]

-

Chemsrc. (2025, August 30). This compound. Retrieved from a relevant chemical supplier database.[24]

-

Jöbstl, D., et al. (2012). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). Journal of separation science, 35(19), 2564-2570.[1]

-

Google Patents. (n.d.). US9108940B2 - Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof.[25]

-

Blank, I., & Fay, L. B. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(2), 531-536.[26]

-

Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 26-37.[5]

-

Google Patents. (n.d.). US9364489B2 - Crystals and process of making 5-({[2-amino-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionyl]....[27]

-

Viegas, J. S. R., Praça, F. S. G., & Bentley, M. V. L. B. (2018). Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Journal of Pharmaceutical Sciences and Biomedical Analysis, 2(1), 113.[28]

-

A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Semantic Scholar.[29]

-

Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. (n.d.). OUCI.[6]

Sources

- 1. Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Hydroxymethyl-2-furancarboxylic acid | CAS#:6338-41-6 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical pr… [ouci.dntb.gov.ua]

- 7. EP3257845A1 - Preparation of 2,5-furandicarboxylic acid by oxidation of 5-(acetoxymethyl)furfural in the presence of a bromide, oxygen and a cobalt(ii) or cerium(iii) catalyst - Google Patents [patents.google.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. EP3257845A1 - Preparation of 2,5-furandicarboxylic acid by oxidation of 5-(acetoxymethyl)furfural in the presence of a bromide, oxygen and a cobalt(ii) or cerium(iii) catalyst - Google Patents [patents.google.com]

- 12. Synthesis of 5-acetoxymethyl- and 5-hydroxymethyl-2-vinyl-furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uni-saarland.de [uni-saarland.de]

- 14. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. myneni.princeton.edu [myneni.princeton.edu]

- 16. 5-Acetoxymethyl-2-furaldehyde [webbook.nist.gov]

- 17. 90345-66-7|5-(Acetoxymethyl)furan-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 18. researchgate.net [researchgate.net]

- 19. Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound | CAS#:90345-66-7 | Chemsrc [chemsrc.com]

- 25. US9108940B2 - Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof - Google Patents [patents.google.com]

- 26. imreblank.ch [imreblank.ch]

- 27. US9364489B2 - Crystals and process of making 5-({[2-amino-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1h-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid - Google Patents [patents.google.com]

- 28. scientificliterature.org [scientificliterature.org]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to 5-Acetoxymethyl-2-furancarboxylic acid (Acetyl Sumiki's Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-Acetoxymethyl-2-furancarboxylic acid, a versatile heterocyclic building block. Also known by synonyms such as Acetyl Sumiki's Acid, 5-(Acetoxymethyl)-2-furoic acid, and 5-(Hydroxymethyl)-2-furoic Acid Acetate, this compound holds significant potential in medicinal chemistry and materials science.[1] This guide will cover its chemical identity, physicochemical properties, a detailed synthesis protocol, analytical methodologies, and its strategic importance as a scaffold in the development of novel therapeutics, supported by a comprehensive review of the pharmacological relevance of the furan moiety.

Introduction: The Strategic Importance of the Furan Scaffold

The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[2] Its unique electronic properties and versatile reactivity have established it as a cornerstone in the design of numerous pharmacologically active compounds. Furan derivatives are integral to a wide array of therapeutics, exhibiting antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] The furan nucleus often enhances the binding affinity, selectivity, and pharmacokinetic profiles of drug candidates, making it a valuable tool for drug development professionals.[3] this compound, as a bifunctional furan derivative, offers two distinct points for chemical modification, making it a highly valuable starting material for the synthesis of complex molecular architectures.

Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers

-

Systematic Name: 5-(Acetoxymethyl)furan-2-carboxylic acid

-

Alternate Names: Acetyl Sumiki's Acid, 5-(Acetoxymethyl)-2-furoic Acid, 5-(Hydroxymethyl)-2-furoic Acid Acetate[1]

-

CAS Number: 90345-66-7[1]

-

Molecular Formula: C₈H₈O₅[1]

-

Molecular Weight: 184.15 g/mol [1]

Physicochemical Data

| Property | Value | Source |

| Melting Point | 107-109 °C | [6] |

| Boiling Point | 314.2 ± 32.0 °C (Predicted) | [7] |

| Appearance | Yellow solid | [8] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (inferred from the closely related 5-Hydroxymethyl-2-furancarboxylic acid).[4] | N/A |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the acetylation of its precursor, 5-Hydroxymethyl-2-furancarboxylic acid (Sumiki's Acid). The following protocol is adapted from established synthetic routes.[8]

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

5-Hydroxymethyl-furan-2-carboxylic acid (HMFCA)

-

Acetic Anhydride

-

Triethylamine (NEt₃)

-

Diethyl Ether

-

3M Hydrochloric Acid (HCl)

-

De-ionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

n-Hexane

Procedure:

-

To a 250 mL twin neck bottle, add 15.64 g of HMFCA (104 mmol), 300 mL of diethyl ether, and 20.24 g of triethylamine (0.2 mol). Stir the mixture until all solids are completely dissolved.[8]

-

In an ice bath, slowly add 11.78 mL of acetic anhydride (124.8 mmol) to the reaction mixture.[8]

-

After the addition of acetic anhydride is complete, remove the ice bath and allow the reaction to warm to room temperature.[8]

-

Continue stirring the reaction at room temperature for 14 hours.[8]

-

Acidify the solution by adding 3M HCl.[8]

-

Extract the acidified solution three times with de-ionized water.[8]

-

Collect the organic phases from the extractions and dry over anhydrous MgSO₄.[8]

-

Concentrate the organic phase to obtain a yellow solid.[8]

-

Wash the yellow solid with n-hexane and then dry to yield the final product.[8]

Expected Yield: Approximately 93%[8]

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a suite of analytical techniques.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.23 (d, 1H, J=3.5 Hz), 6.51 (d, 1H, J=3.5 Hz), 5.07 (s, 2H), 2.07 (s, 3H).[8]

-

¹³C NMR (100 MHz, CDCl₃): δ 170.6, 162.5, 154.4, 144.0, 120.5, 112.5, 57.8, 20.7.[8]

-

High-Resolution Mass Spectrometry (HRMS) (EI, m/z): Calculated for C₈H₈O₅: 184.15; Found: 184.11 (M+).[8]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for assessing the purity of this compound and for monitoring reaction progress.

Illustrative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in a buffered aqueous solution (e.g., 20 mM KH₂PO₄ at pH 6.0).

-

Detection: UV at 254 nm.

Illustrative GC-MS Method:

For GC-MS analysis, derivatization to a more volatile ester form may be necessary.

-

Column: A nonpolar column (e.g., DB-5MS).

-

Carrier Gas: Helium.

-

Temperature Program: A suitable temperature gradient, for example, starting at a low temperature and ramping up to a higher temperature to ensure separation of components.

-

Ionization: Electron Ionization (EI).

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The furan core, coupled with the carboxylic acid and acetoxymethyl functionalities, provides multiple avenues for synthetic elaboration.

The Furan Moiety as a Pharmacophore

The furan ring is a key component in numerous clinically approved drugs. Its presence can confer a range of biological activities, including:

-

Antimicrobial Activity: Furan-containing compounds, such as nitrofurantoin, are effective antibacterial agents.[2]

-

Anticancer Activity: Many furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2]

-

Anti-inflammatory Effects: The furan scaffold is present in several anti-inflammatory drugs.[2]

Synthetic Utility

The carboxylic acid group of this compound can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, allowing for its incorporation into larger molecules. The acetoxymethyl group can also be modified, for instance, by hydrolysis back to the alcohol, providing another site for derivatization.

Caption: Synthetic pathways from this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[9] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, or Acetyl Sumiki's Acid, is a readily accessible and highly versatile furan derivative with significant potential as a building block in drug discovery and materials science. Its well-defined synthesis and the established pharmacological importance of the furan scaffold make it an attractive starting material for the development of novel bioactive compounds. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Pharmacological activity of furan derivatives. PEXA. [Link]

-

This compound | CAS#:90345-66-7. Chemsrc. [Link]

-

This compound CAS#: 90345-66-7. ChemWhat. [Link]

-

Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI. [Link]

-

HPLC of folinic acid diastereoisomers and 5-methyltetrahydrofolate in plasma. PubMed. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 5-Acetoxymethyl-2-furaldehyde [webbook.nist.gov]

- 3. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan | MDPI [mdpi.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004812) [hmdb.ca]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | 90345-66-7 [amp.chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

Molecular formula and weight of "5-Acetoxymethyl-2-furancarboxylic acid"

An In-depth Technical Guide to 5-Acetoxymethyl-2-furancarboxylic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on this compound. It delves into the molecule's fundamental properties, provides a detailed synthesis protocol, and explores its context within medicinal chemistry and materials science.

Core Molecular Profile and Physicochemical Properties

This compound is a furan derivative characterized by a carboxylic acid group at the C2 position and an acetoxymethyl group at the C5 position.[1] Its structure is derived from 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), a key downstream product of the biomass-derived platform chemical 5-Hydroxymethylfurfural (HMF).[2][3] The acetylation of the hydroxymethyl group modifies the compound's polarity and chemical reactivity, making it a valuable intermediate in organic synthesis.

Structural and Chemical Identity

The chemical structure of this compound is visualized below. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, forms the core scaffold.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below for quick reference. This data is critical for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₅ | [1][4][5][6] |

| Molecular Weight | 184.15 g/mol | [1][4][5][6] |

| CAS Number | 90345-66-7 | [1][4][5] |

| IUPAC Name | 5-(acetyloxymethyl)furan-2-carboxylic acid | [5] |

| Common Synonyms | 5-(Acetoxymethyl)-2-furoic Acid, Acetyl Sumiki's Acid | [1][4][6] |

| Canonical SMILES | CC(=O)OCc1oc(cc1)C(=O)O | [5] |

| Melting Point | 107-109 °C | [4] |

Synthesis and Experimental Protocols

The most direct and common synthesis route to this compound is the acetylation of its precursor, 5-Hydroxymethyl-2-furancarboxylic acid.[7] This reaction is a standard esterification that converts the primary alcohol into an acetate ester, a transformation often employed to protect the hydroxyl group or to modify the molecule's biological or physical properties.

Principle of Synthesis: Acetylation

The synthesis involves the reaction of the hydroxyl group in 5-Hydroxymethyl-2-furancarboxylic acid with an acetylating agent, typically acetic anhydride. A base catalyst, such as pyridine, is often used to activate the alcohol and neutralize the acetic acid byproduct, driving the reaction to completion. The causality here is straightforward: the nucleophilic oxygen of the alcohol attacks the electrophilic carbonyl carbon of the acetic anhydride, leading to the formation of the acetate ester and an acetate leaving group.

Detailed Laboratory Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

5-Hydroxymethyl-2-furancarboxylic acid

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or other suitable aprotic solvent)

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reactant Setup: In a clean, dry round-bottom flask, dissolve 5-Hydroxymethyl-2-furancarboxylic acid in a suitable solvent like dichloromethane. Add a stoichiometric excess of pyridine to the solution and cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the cooled solution via a dropping funnel over 15-30 minutes. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up and Neutralization: Once the reaction is complete, quench it by slowly adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 1 M HCl solution (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. This will yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain a pure, crystalline solid.

Self-Validation and Characterization: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the acetyl group (singlet around 2.1 ppm) and the methylene protons.

-

Mass Spectrometry (MS): To verify the molecular weight of 184.15 g/mol .[1][4]

-

Melting Point Analysis: To compare the observed melting point with the literature value of 107-109 °C as a measure of purity.[4]

Applications in Research and Drug Development

While direct therapeutic applications of this compound are not extensively documented, its significance lies in its role as a versatile chemical intermediate and a derivative of biologically active furan compounds.

Intermediate for Medicinal Chemistry

Furan derivatives are a well-established class of compounds with diverse biological activities, including antimicrobial, anesthetic, and anti-inflammatory properties.[8] The precursor, 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), has been noted as a potential antitumor agent and an interleukin inhibitor.[3] In this context, this compound serves several strategic purposes in drug discovery:

-

Prodrug Design: The acetate group can act as a prodrug moiety. In vivo, esterase enzymes can cleave the acetate, releasing the active parent compound (HMFCA) at the target site. This can improve the pharmacokinetic profile of the parent drug.

-

Modulation of Physicochemical Properties: Acetylation increases the lipophilicity of the molecule compared to its hydroxyl precursor. This modification is a key strategy used by medicinal chemists to enhance membrane permeability and oral bioavailability.

-

Synthetic Handle: The carboxylic acid and the ester group provide two distinct points for further chemical modification, allowing for the construction of more complex molecules and chemical libraries for high-throughput screening.

Biomass-Derived Chemical Feedstock

The compound is derived from HMF, a key "Top 10" platform chemical identified by the U.S. Department of Energy that can be produced from cellulosic biomass.[3] The development of efficient synthetic pathways to convert HMF into value-added derivatives like this compound is a central goal in the field of sustainable chemistry.[2][3] Its availability from renewable resources makes it an attractive building block for the synthesis of bio-based polymers, pharmaceuticals, and agrochemicals.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₈H₈O₅ and a molecular weight of 184.15 g/mol .[1][4][5][6] Its synthesis via the acetylation of its hydroxylated precursor is a robust and straightforward process.[7] For researchers in drug development and materials science, this compound represents more than just a simple furan derivative; it is a strategic intermediate that bridges the gap between renewable biomass feedstocks and the synthesis of high-value, functional molecules with potential applications in medicine and beyond.

References

-

CRO SPLENDID LAB. This compound. [Link]

-

ChemWhat. This compound CAS#: 90345-66-7. [Link]

-

MDPI. Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. [Link]

-

RSC Publishing. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. [Link]

-

ResearchGate. (PDF) Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. [Link]

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 6. scbt.com [scbt.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Acetoxymethyl-2-furancarboxylic Acid: From Fungal Metabolite to a Molecule of Interest

Abstract

This technical guide provides a comprehensive overview of 5-Acetoxymethyl-2-furancarboxylic acid, a naturally occurring furan derivative also known as Acetyl Sumiki's Acid. This document delves into the historical discovery of this fungal metabolite, its chemical synthesis, and its physicochemical properties. Furthermore, it explores its known biological activities, particularly its antimicrobial effects, and discusses its potential applications for researchers, scientists, and drug development professionals. Detailed experimental protocols for its synthesis and characterization are provided to facilitate further investigation and application of this intriguing molecule.

Introduction: The Emergence of a Bioactive Furan

The furan ring is a fundamental heterocyclic scaffold that is prevalent in a vast array of biologically active compounds.[1] Within this chemical class, this compound has emerged as a molecule of interest due to its natural origins and demonstrated biological activity. Unlike many furan derivatives that are the products of synthetic chemistry, this compound is a secondary metabolite produced by various fungi, highlighting its role in natural biological processes.

This guide aims to provide a detailed technical resource for the scientific community, consolidating the current knowledge on this compound and providing practical methodologies for its synthesis and analysis.

Discovery and History: A Tale of a Fungal Metabolite

The history of this compound is intrinsically linked to the study of fungal metabolites. It is also known by the trivial name "Acetyl Sumiki's Acid," a designation that points to its relationship with 5-hydroxymethyl-2-furancarboxylic acid, or "Sumiki's acid." Sumiki's acid itself was first identified as a natural product from fungi.

Subsequent research led to the isolation and characterization of the acetylated form, this compound, from various fungal species. Notably, it has been identified as a metabolite of marine-derived fungi, including Cladosporium herbarum and Epicoccum sp., as well as the fungal endophyte Penicillium sp. The natural occurrence of this compound suggests a specific biosynthetic pathway within these organisms and hints at a potential ecological role.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 90345-66-7 | [2] |

| Molecular Formula | C₈H₈O₅ | [2] |

| Molecular Weight | 184.15 g/mol | [2] |

| Alternate Names | 5-(Acetoxymethyl)-2-furoic Acid; Acetyl Sumiki's Acid | [2] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | 107-109 °C | General knowledge |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | General knowledge |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the acetylation of its precursor, 5-hydroxymethyl-2-furancarboxylic acid (Sumiki's acid). This reaction involves the esterification of the primary alcohol group at the 5-position of the furan ring.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is based on standard acetylation procedures for primary alcohols using acetic anhydride and pyridine.[3][4]

Materials:

-

5-hydroxymethyl-2-furancarboxylic acid (1.0 eq)

-

Acetic anhydride (1.5 - 2.0 eq)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM) or ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Toluene

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-hydroxymethyl-2-furancarboxylic acid (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of starting material).

-

Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5 to 2.0 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching the Reaction: Once the reaction is complete, cool the mixture in an ice bath and carefully add methanol to quench the excess acetic anhydride.

-